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Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Calcium Green-5N AM is a fluorescent indicator dye specifically designed for the detection of

high-concentration intracellular calcium ([Ca²⁺]i), a critical second messenger in a multitude of

neuronal processes. Its unique low affinity for Ca²⁺ makes it an invaluable tool for investigating

cellular phenomena associated with large calcium transients, most notably glutamate-induced

excitotoxicity, a key mechanism in a variety of neurological disorders. This guide provides an

in-depth overview of Calcium Green-5N AM, its applications in neuroscience, detailed

experimental protocols, and a comparison with other common calcium indicators.

Core Principles and Applications
Calcium Green-5N AM is an acetoxymethyl (AM) ester derivative of the Calcium Green-5N

dye. The AM ester form renders the molecule lipophilic, allowing it to readily cross the plasma

membrane of neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM

groups, trapping the now membrane-impermeant Calcium Green-5N dye in the cytoplasm.

Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence

intensity, which can be measured using fluorescence microscopy or other fluorescence-based

detection methods.

The primary application of Calcium Green-5N AM in neuroscience is the monitoring of

substantial increases in intracellular calcium. Its low affinity for Ca²⁺ (dissociation constant, Kd

≈ 14 µM) prevents saturation at the high calcium concentrations that occur during pathological

events such as excitotoxicity, unlike high-affinity indicators which would be fully saturated and
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thus unable to report further increases in [Ca²⁺]i.[1] This characteristic makes it particularly

well-suited for studying:

Glutamate Excitotoxicity: A process where excessive stimulation of glutamate receptors

leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events.[2][3][4] Calcium

Green-5N allows for the quantification of these large Ca²⁺ surges.[2]

Neuronal Injury and Death: Investigating the role of calcium overload in various models of

neuronal damage.

High-Frequency Neuronal Firing: Monitoring calcium dynamics during intense neuronal

activity.

Quantitative Data Summary
For researchers selecting a calcium indicator, a direct comparison of their key properties is

essential. The following table summarizes the quantitative data for Calcium Green-5N and

other commonly used green fluorescent calcium indicators.

Indicator
Dissociation
Constant (Kd)

Fluorescence
Enhancement
upon Ca²⁺
Binding

Excitation
Wavelength
(nm)

Emission
Wavelength
(nm)

Calcium Green-

5N
~14 µM ~38-fold ~506 ~531

Calcium Green-1 ~190 nM ~14-fold ~506 ~531

Fluo-3 ~390 nM ~100-fold ~506 ~526

Fluo-4 ~345 nM >100-fold ~494 ~516

Oregon Green

488 BAPTA-1
~170 nM ~14-fold ~494 ~523

Cal-520 ~320 nM ~100-fold ~492 ~514
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Protocol 1: Loading of Calcium Green-5N AM into
Cultured Neurons
This protocol provides a general guideline for loading Calcium Green-5N AM into primary

neuronal cultures. Optimization may be required for different cell types and experimental

conditions.

Materials:

Calcium Green-5N AM (dissolved in high-quality, anhydrous DMSO to a stock concentration

of 1-5 mM)

Pluronic F-127 (20% w/v in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cultured neurons on coverslips

Procedure:

Prepare Loading Solution:

On the day of the experiment, thaw the Calcium Green-5N AM stock solution and

Pluronic F-127 solution to room temperature.

Prepare a loading solution with a final Calcium Green-5N AM concentration of 2-10 µM in

HBSS. The optimal concentration should be determined empirically.

To aid in the dispersal of the AM ester in the aqueous buffer, first mix the required volume

of the Calcium Green-5N AM stock solution with an equal volume of the 20% Pluronic F-

127 solution. Vortex briefly.

Add this mixture to the pre-warmed HBSS and vortex again to ensure a homogenous

solution.

Cell Loading:

Aspirate the culture medium from the coverslips containing the cultured neurons.
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Wash the cells gently with pre-warmed HBSS.

Add the loading solution to the coverslips, ensuring the cells are completely covered.

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may

vary.

Washing and De-esterification:

After incubation, aspirate the loading solution and wash the cells three times with pre-

warmed HBSS to remove excess dye.

Add fresh pre-warmed HBSS and incubate for a further 30 minutes at 37°C to allow for

complete de-esterification of the dye by intracellular esterases.

Imaging:

The cells are now ready for calcium imaging experiments. Mount the coverslip onto an

imaging chamber on a fluorescence microscope equipped with appropriate filters for

Calcium Green-5N (Excitation/Emission: ~506 nm / ~531 nm).

Protocol 2: Induction and Measurement of Glutamate
Excitotoxicity
This protocol describes how to induce glutamate excitotoxicity in cultured neurons loaded with

Calcium Green-5N AM and measure the resulting changes in intracellular calcium.

Materials:

Cultured neurons loaded with Calcium Green-5N AM (from Protocol 1)

Glutamate stock solution (e.g., 100 mM in water)

Glycine stock solution (e.g., 10 mM in water)

Physiological salt solution (e.g., HBSS)

Procedure:
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Baseline Imaging:

Place the imaging chamber with the loaded neurons on the microscope stage.

Acquire baseline fluorescence images for a few minutes to establish a stable resting

calcium level.

Induction of Excitotoxicity:

Prepare a solution of glutamate and the co-agonist glycine in the physiological salt

solution. A common starting concentration is 100 µM glutamate and 10 µM glycine.

Perfuse the cells with the glutamate-containing solution.

Data Acquisition:

Immediately begin acquiring fluorescence images at a desired frame rate. The large and

sustained increase in fluorescence intensity corresponds to the rise in intracellular

calcium.

Continue imaging for the duration of the glutamate exposure and during washout with

glutamate-free solution to observe the dynamics of the calcium response.

Data Analysis:

Measure the mean fluorescence intensity of individual neurons over time.

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a

given time point and F₀ is the baseline fluorescence. This normalization corrects for

variations in dye loading and cell thickness.

Visualizations
Signaling Pathway: Glutamate-Induced Excitotoxicity
The following diagram illustrates the key events in the signaling cascade of glutamate-induced

excitotoxicity, leading to a massive influx of intracellular calcium.
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Caption: Signaling pathway of glutamate-induced excitotoxicity.

Experimental Workflow: Calcium Imaging with Calcium
Green-5N AM
This diagram outlines the general workflow for conducting a calcium imaging experiment using

Calcium Green-5N AM to study neuronal responses.
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Caption: General workflow for calcium imaging experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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